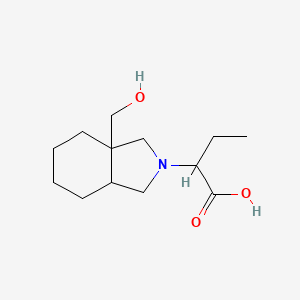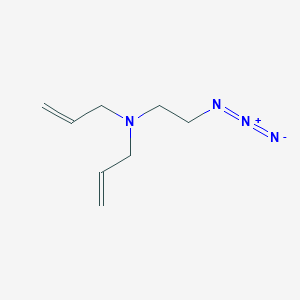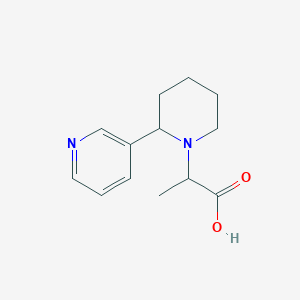![molecular formula C8H11N3O3 B1478954 5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1851555-12-8](/img/structure/B1478954.png)
5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo [3,4-c]pyrrole-1,3 (2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported .Molecular Structure Analysis
Pyrrole is a 5-membered aromatic heterocycle . The molecular formula of pyrrole is C4H5N .Chemical Reactions Analysis
Pyrrole undergoes various reactions such as reaction with electrophiles, acylation, reductions, and cyclization reactions .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . The molecular formula of pyrrole is C4H5N and its molar mass is 67.09 g/mol .Applications De Recherche Scientifique
Synthesis of Polyhydrogenated Pyrrolopyrroles
Polyhydrogenated pyrrolopyrroles: are compounds with significant interest due to their optoelectronic properties, pigment applications, and biological activities. The compound can be used as a precursor in the synthesis of these polyfunctional hexahydropyrrolopyrroles. A new synthetic route involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters has been developed, which could potentially be applied to create derivatives of hydrogenated pyrrolopyrroles .
Conductive Hydrogels for Biomedical Applications
The incorporation of polypyrrole into hydrogels, such as hyaluronic acid hydrogels , can create conductive biomaterials. These materials are beneficial for tissue engineering scaffolds and prosthetic devices due to their electrical properties. The compound can be conjugated with hyaluronic acid to synthesize conductive hydrogels that are soft, with a Young’s modulus of 3 kPa and conductivity of 7.3 mS/cm .
Insecticidal Agents
Pyrrole derivatives exhibit insecticidal properties. The compound “5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” can be evaluated for its efficacy against various pests. Novel pyrrole derivatives have been studied for their potential as insecticidal agents, which indicates a promising application for this compound in pest control and agricultural protection .
Safety and Hazards
Orientations Futures
The future directions of pyrrole compounds research could involve the development of new synthesis methods and exploring their applications in various fields. For example, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo [3,4-c]pyrrole-1,3 (2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported , indicating potential future directions in the field of organic synthesis.
Propriétés
IUPAC Name |
5-(2-aminoacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3,9H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGIOVZJVWJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)



![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478885.png)
![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)

